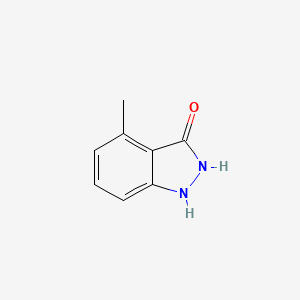

4-Methyl-1H-indazol-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)8(11)10-9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKXKZXHPSLIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646287 | |

| Record name | 4-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220707-47-1 | |

| Record name | 4-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1h Indazol 3 Ol

Tautomerism and Isomeric Equilibria in Indazolols

The structure and reactivity of indazolols, including 4-Methyl-1H-indazol-3-ol, are significantly influenced by annular and prototropic tautomerism. This phenomenon involves the migration of a proton between different atoms within the molecule, leading to a dynamic equilibrium of two or more structural isomers known as tautomers. For 3-hydroxyindazoles, the equilibrium primarily involves the hydroxy (1H- and 2H-) and keto (3H-) forms.

This compound can exist in several tautomeric forms, with the three most significant being the 1H-indazol-3-ol, 2H-indazol-3-ol, and the 1,2-dihydro-indazol-3-one (often referred to as the 3H- or keto form). thieme-connect.de

1H-Tautomer (this compound): This form possesses a benzenoid structure with the proton located on the N-1 nitrogen atom of the pyrazole (B372694) ring. The hydroxyl group is at the C-3 position. This tautomer is generally considered to be thermodynamically stable. nih.gov

2H-Tautomer (4-Methyl-2H-indazol-3-ol): In this form, the proton resides on the N-2 nitrogen atom. This results in an o-quinonoid structure for the benzene (B151609) ring, which is typically less aromatic and therefore less stable than the 1H form. thieme-connect.de Computational studies on related indazoles have confirmed that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govnih.gov

3H-Tautomer (4-Methyl-1,2-dihydro-indazol-3-one): This keto form arises from the migration of the hydroxyl proton to the N-2 position, resulting in a C=O double bond at the C-3 position. This tautomer is often referred to as indazol-3-one. thieme-connect.de The stability of this form is highly dependent on the surrounding environment, particularly the solvent and physical state. thieme-connect.de

A fourth, less common tautomer, the 3H-indazole form, is rarely encountered and typically involves disubstitution at the C-3 position. thieme-connect.de

The equilibrium between the different tautomers of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govnih.gov The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over another, shifting the equilibrium.

For the parent compound, 1H-indazol-3-ol, experimental studies have shown that the tautomeric balance is dramatically affected by the medium. thieme-connect.de

In the solid state , the keto form (indazol-3-one) is the exclusive tautomer observed. thieme-connect.de

In protic solvents , such as water or alcohols, the keto form also predominates. thieme-connect.de These solvents can effectively stabilize the carbonyl group of the keto tautomer through hydrogen bonding.

In aprotic polar solvents , such as dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts significantly. NMR studies have demonstrated that the 1H-indazol-3-ol (hydroxy) form becomes the major structure, accounting for 75-85% of the mixture. thieme-connect.de This is attributed to the ability of DMSO to act as a hydrogen bond acceptor, stabilizing the hydroxyl group of the 1H-tautomer.

This solvent-dependent equilibrium is a critical consideration in the study and application of this compound, as the reactivity and spectroscopic properties of each tautomer differ.

Both experimental techniques and theoretical calculations have been employed to investigate the relative stabilities of indazolol tautomers.

Experimental Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. For 1H-indazol-3-ol, 13C and 15N NMR studies in DMSO have definitively identified the 1H-hydroxy form as the predominant species. thieme-connect.de In contrast, studies in protic solvents or analysis in the solid state confirm the prevalence of the 3H-keto tautomer. thieme-connect.de

Theoretical Studies: Quantum-chemical calculations provide valuable insights into the intrinsic stability of the tautomers in the gas phase and in solution. researchgate.netnih.gov Studies on the parent 1H-indazole have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a finding attributed to the greater aromaticity of the benzenoid structure compared to the o-quinonoid form. thieme-connect.denih.govnih.gov Calculations at the MP2/6-31G** level predict the 1H-indazole to be more stable than the 2H form by approximately 17.2 kJ·mol⁻¹. thieme-connect.denih.gov

Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones, which also exhibit multiple tautomeric forms, have been performed using various methods including AM1, Hartree-Fock, and Density Functional Theory (B3LYP/6-31G**). researchgate.netnih.govnih.gov These calculations consistently show that the keto (OH) form, where the heterocyclic ring loses aromaticity, is energetically unfavorable. nih.gov The energy differences between the 1H and 2H tautomers are often small, and the most stable form can be influenced by substituents. nih.gov For this compound, the electron-donating methyl group at the C-4 position is expected to subtly influence the electron distribution and relative energies of the tautomers, but the general principles of stability observed for the parent compound are expected to hold.

| Tautomeric Form | Structure | Predominant Medium | Supporting Evidence |

|---|---|---|---|

| 1H-Indazol-3-ol (Hydroxy) | Benzenoid | Aprotic Polar Solvents (e.g., DMSO) | 13C and 15N NMR Studies thieme-connect.de |

| 2H-Indazol-3-ol (Hydroxy) | o-Quinonoid | Generally a minor tautomer | Theoretical Calculations thieme-connect.denih.gov |

| Indazol-3-one (Keto) | Keto | Solid State, Protic Solvents | X-ray Crystallography, NMR thieme-connect.de |

Substitution and Functionalization Reactions

The presence of multiple nucleophilic sites (N-1, N-2, and the benzene ring) and the existence of different tautomers make the functionalization of this compound a complex but versatile process.

The N-1 and N-2 atoms of the indazole ring are common sites for substitution reactions, particularly alkylation. Direct alkylation of NH-indazoles often leads to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govnih.gov The ratio of the N-1 to N-2 regioisomer is influenced by several factors.

Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups tend to favor N-2 alkylation, while sterically bulky groups, particularly at the C-7 position, can direct substitution to the N-1 position.

Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation for a range of indazoles. d-nb.info Conversely, other conditions might favor the N-2 product.

Nature of the Electrophile: The alkylating agent itself can influence the outcome. Different alkyl halides or other electrophiles can exhibit different selectivities. nih.gov

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer. nih.gov Some synthetic strategies achieve N-1 selectivity by allowing the reaction to equilibrate to the more stable thermodynamic product. d-nb.info

In the reaction with formaldehyde (B43269) under acidic conditions, NH-indazoles typically form N-1 hydroxymethyl derivatives. nih.gov The mechanism involves the reaction of the neutral indazole (predominantly the more stable 1H-tautomer) with protonated formaldehyde. nih.gov

| Factor | Favors N-1 Substitution | Favors N-2 Substitution | Reference |

|---|---|---|---|

| Base/Solvent System | NaH in THF | Varies; can be promoted by specific acids or catalysts | d-nb.inforesearchgate.net |

| Ring Substituents | Steric hindrance at C-7 | Electron-withdrawing groups (e.g., NO₂, CO₂Me) at C-7 | d-nb.info |

| Control | Thermodynamic equilibration | Kinetic control under specific conditions | nih.govd-nb.info |

The benzene portion of the this compound ring can undergo electrophilic aromatic substitution, although the reactivity is modulated by the fused pyrazole ring and the existing substituents. The pyrazole ring acts as a deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself.

The directing effect of the substituents must be considered:

The 4-methyl group is an activating, ortho- and para-directing group.

The 3-hydroxyl group (in the 1H-tautomer) is also a strongly activating, ortho- and para-directing group.

For the parent 1H-indazole, nitration under strongly acidic conditions yields 5-nitro-1H-indazole as the main product, with a minor amount of the 5,7-dinitro derivative. researchgate.net This indicates a preference for substitution at the C-5 and C-7 positions. For this compound, the combined directing effects of the 4-methyl group (directing to C-5) and the 3-hydroxyl group (directing to C-2, which is not on the benzene ring, and C-4, which is occupied) would likely reinforce the inherent preference for substitution at the C-5 and C-7 positions. The strong activation from the methyl and hydroxyl groups would compete with the deactivating effect of the pyrazole moiety.

Information regarding nucleophilic aromatic substitution on this specific scaffold is less common, as it typically requires the presence of strong electron-withdrawing groups on the benzene ring to facilitate such reactions.

Reaction Mechanism Elucidation

Understanding the mechanistic pathways of indazole reactions is crucial for controlling product selectivity and developing efficient synthetic methodologies. Investigations into addition reactions and catalytic derivatizations provide insight into the electronic and steric factors that control the reactivity of the this compound scaffold.

A detailed mechanistic study on the reaction of NH-indazoles with formaldehyde provides a model for understanding the behavior of N-unsubstituted indazoles like this compound. acs.orgnih.gov Although the original study focused on 1H-indazole and its nitro-derivatives, the findings describe a characteristic reaction of this class of compounds. nih.gov

The reaction between NH-indazoles and formaldehyde in an aqueous hydrochloric acid solution has been shown to produce N1-hydroxymethylated derivatives, specifically (1H-indazol-1-yl)methanol compounds. acs.orgnih.gov The mechanism of this addition was investigated using NMR spectroscopy, crystallography, and theoretical calculations. nih.gov

The reaction can proceed through several pathways depending on the protonation state of the reactants:

Reaction of a neutral indazole tautomer (1H or 2H) with neutral or protonated formaldehyde. acs.org

Reaction of a protonated indazolium cation with neutral formaldehyde. acs.org

Computational studies suggest that under acidic conditions, the reaction involving the protonated indazole is a key pathway. acs.org The resulting adducts, (1H-indazol-1-yl)methanols, are formally classified as hemiaminals. These products are not always stable; for instance, crystallization in boiling water can cause the reaction to revert, yielding a mixture of the adduct and the free indazole. nih.gov

| Aspect | Description |

|---|---|

| Reactants | N-unsubstituted Indazole, Formaldehyde |

| Conditions | Aqueous Hydrochloric Acid (HCl) |

| Major Product | N1-hydroxymethylated indazole ((1H-indazol-1-yl)methanol) |

| Key Intermediate Type | Hemiaminal |

| Investigative Methods | NMR, X-ray Crystallography, DFT Calculations |

| Product Stability | The addition is reversible, particularly at elevated temperatures in water. |

Catalytic methods offer powerful tools for the derivatization of the indazole core, particularly for forming carbon-carbon bonds at the C-3 position. These strategies typically involve the use of a pre-functionalized indazole, such as a 3-haloindazole, or direct C-H activation.

One prominent catalytic pathway is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been successfully applied to the C-3 functionalization of 1H-indazole by coupling 3-iodo-1H-indazole with various organoboronic acids. mdpi.com The use of ferrocene-based palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)), often provides superior catalytic activity. mdpi.com Employing ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) as part of the solvent system can enhance product yields and facilitate catalyst recycling. mdpi.com

A more direct approach involves the Palladium(II)-catalyzed C-3 arylation of the indazole C-H bond. nih.gov This pathway circumvents the need for pre-halogenation of the indazole ring. A highly efficient catalytic system using Pd(OAc)₂ with 1,10-phenanthroline (B135089) (Phen) as a ligand can directly couple 1H-indazoles with aryl halides (ArI or ArBr) at high temperatures (e.g., 160 °C) in solvents like toluene (B28343) or chlorobenzene. nih.gov This method represents a significant advancement in efficiency for creating C-3 arylated indazoles, which are valuable structures in pharmaceutical research. nih.gov

| Feature | Suzuki-Miyaura Cross-Coupling mdpi.com | Direct C-H Arylation nih.gov |

|---|---|---|

| Indazole Substrate | 3-Halo-1H-indazole (e.g., 3-iodo-1H-indazole) | 1H-Indazole (unfunctionalized at C-3) |

| Coupling Partner | Organoboronic acid | Aryl halide (ArI, ArBr) |

| Catalyst System | Palladium complex (e.g., PdCl₂(dppf)) | Pd(OAc)₂ / 1,10-phenanthroline |

| Typical Conditions | Base (e.g., Na₂CO₃), 80 °C, often in ionic liquid | Base (e.g., Cs₂CO₃), 160 °C, Toluene/Chlorobenzene |

| Key Advantage | Wide substrate scope for boronic acids. | Avoids pre-functionalization of the indazole ring. |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1h Indazol 3 Ol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including indazole derivatives. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁴N and ¹⁵N).

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For indazole analogs, the chemical shifts (δ) of the protons are influenced by the electronic effects of substituents on the heterocyclic ring system.

In a typical ¹H NMR spectrum of an indazole derivative, the aromatic protons on the benzene (B151609) ring usually appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns depend on the position and nature of the substituents. For instance, in 1-butyl-1H-indazole-3-carboxamide, the proton at position 4 (adjacent to the fused benzene ring) resonates at δ 8.11 ppm as a doublet. nih.gov The N-H proton of the indazole ring, when present, typically gives a broad signal at a lower field, often above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org

For 4-Methyl-1H-indazol-3-ol, one would expect to see a characteristic singlet for the methyl group protons, likely in the range of δ 2.2-2.6 ppm. The aromatic protons would exhibit a specific splitting pattern determined by their relative positions.

Table 1: Representative ¹H NMR Data for Indazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | DMSO-d₆ | 8.11 (d, 1H), 7.69 (d, 1H), 7.56 (s, 1H), 7.37 (t, 1H), 7.28 (s, 1H), 7.19 (t, 1H), 4.40 (t, 2H), 1.79 (q, 2H), 1.15-1.17 (m, 2H), 0.82 (t, 3H) nih.gov |

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) rsc.org |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR provides information on the carbon framework of a molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, making it possible to distinguish between different carbon environments. For indazole systems, the aromatic carbons typically resonate between δ 110 and 150 ppm. nih.govoregonstate.edu The position of substituents significantly influences the chemical shifts of the adjacent carbon atoms.

Nitrogen-14 and Nitrogen-15 NMR are particularly useful for studying the tautomeric equilibria in indazole derivatives. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and chemical environment, allowing for the differentiation between 1H- and 2H-tautomers. nih.govresearchgate.net In solution, many indazol-3-ols exist predominantly in the 3-hydroxy tautomeric form, which can be confirmed by ¹⁵N NMR spectroscopy. thieme-connect.de

Table 2: Representative ¹³C NMR Data for Indazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | DMSO-d₆ | 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96 nih.gov |

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 rsc.org |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C functional groups.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indazole ring is expected in a similar region, often around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Representative IR Absorption Frequencies for Indazole Analogs

| Compound | Functional Group | Absorption Frequency (cm⁻¹) |

|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | N-H stretch, C=O stretch | 3306, 1664 nih.gov |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C-H stretch (aromatic), C=O stretch | 3027, 1716 nih.gov |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For indazole derivatives, common fragmentation pathways involve the cleavage of the indazole ring and the loss of substituents. The stability of the resulting fragment ions dictates the intensity of the corresponding peaks in the mass spectrum. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of the methyl group, the hydroxyl group, or other small neutral molecules.

X-ray Crystallography for Solid-State Structural Determination

For indazole derivatives, X-ray crystallography can confirm the tautomeric form present in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding. For instance, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide shows that the molecule exists as dimers in the solid state, linked by N-H···O hydrogen bonds. nih.gov Such studies on analogs of this compound would provide invaluable information about its solid-state structure and packing.

Vibrational Spectroscopy and Electronic Absorption Studies

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the chromophoric system. For indazole derivatives, the UV-Vis spectrum is sensitive to the substitution pattern on the aromatic ring and the tautomeric form of the indazole nucleus. semanticscholar.org Computational studies can complement experimental UV-Vis data to provide a deeper understanding of the electronic structure and transitions. acs.org

Computational Chemistry and Theoretical Insights into 4 Methyl 1h Indazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties. For instance, DFT studies on various indazole derivatives have been used to determine optimized geometries and analyze electronic properties like energy gaps.

Geometry Optimization and Conformational Analysis

This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For a molecule like 4-Methyl-1H-indazol-3-ol, this would involve calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. Conformational analysis would explore different spatial arrangements (conformers) and their relative energies.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This visual tool is invaluable for predicting how a molecule will interact with other molecules and for understanding sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This helps in understanding hyperconjugation and delocalization effects that contribute to molecular stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

QSAR studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. If this compound were part of a series of biologically active compounds, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding ligand design. This requires a dataset of related molecules with known activities.

Solvation Models and Solvent Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecule's electronic structure, geometry, and properties like the HOMO-LUMO gap. Such studies can predict how the reactivity and stability of this compound might change in different solvents.

To provide the specific data requested, a dedicated computational study on this compound would need to be performed using quantum chemistry software packages. Without such a study published in scientific literature, the generation of a detailed and accurate article is not possible.

Topological Analyses of Electron Density

A thorough search of scientific literature reveals a notable absence of specific studies focused on the topological analysis of the electron density of this compound. While computational and theoretical studies have been conducted on various indazole derivatives to investigate aspects such as tautomerism, molecular docking, and biological activity, detailed research findings employing methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) for this particular compound are not publicly available.

The QTAIM approach is a powerful tool in computational chemistry that analyzes the topology of the electron density (ρ) to characterize chemical bonding and molecular structure. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), and uses properties at these points—like the electron density itself (ρ), its Laplacian (∇²ρ), and the electron kinetic and potential energy densities—to provide a quantitative description of atomic and molecular interactions.

Although no specific data tables for this compound can be presented, a hypothetical QTAIM analysis would involve calculating the electron density of the molecule and identifying the BCPs for each of its covalent bonds. The properties at these BCPs would then be tabulated to characterize the nature of the bonds. For instance, the magnitude of the electron density at a BCP is related to the bond order, while the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic or van der Waals) interactions (∇²ρ > 0).

Future computational studies on this compound could provide valuable insights into its electronic structure and bonding characteristics through such topological analyses. This would enable a deeper understanding of the substituent effects of the methyl group on the indazol-3-ol core and how they influence the properties and reactivity of the molecule.

Biological Activities and Medicinal Chemistry Applications of 4 Methyl 1h Indazol 3 Ol Derivatives

Antineoplastic and Antitumor Potentials

The indazole nucleus is a key component in several approved anticancer drugs, such as Pazopanib and Axitinib, highlighting its importance in oncology research. nih.govresearchgate.net Derivatives built upon this scaffold have been extensively investigated for their ability to combat cancer through various mechanisms, including inhibiting cancer cell growth, inducing programmed cell death, and blocking critical signaling pathways. nih.govnih.gov

A primary strategy in anticancer drug discovery is the identification of compounds that can effectively inhibit the proliferation of cancer cells. Numerous studies have demonstrated that indazole derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines.

In one study, a series of newly synthesized 1H-indazole-3-amine derivatives were evaluated for their antiproliferative activity against four human cancer cell lines: lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2). nih.gov One of the most promising compounds, designated as 6o , showed a particularly strong inhibitory effect against the K562 cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.gov Another compound, 5k , demonstrated the best inhibitory action against the Hep-G2 cell line with an IC50 value of 3.32 µM. nih.gov

Similarly, other research efforts have confirmed the potent activity of different indazole derivatives. For instance, compound 2f was identified as a powerful inhibitor across several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. nih.gov Another study reported that compounds 13a, 13b, 13e, 13g, 13h, and 13j were more potent than the reference drug combretastatin-A4 against a panel of four human cancer cell lines, including A549 (Lung) and HT-29 (Colon), with IC50 values as low as 0.010 µM. researchgate.net

The table below summarizes the antiproliferative activities of selected indazole derivatives against various cancer cell lines.

| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) | Reference |

| 6o | >50 | 5.15 | >50 | >50 | nih.gov |

| 5k | 10.12 | 11.24 | 15.31 | 3.32 | nih.gov |

| 2f | 0.23 - 1.15 (across various lines) | 0.23 - 1.15 (across various lines) | 0.23 - 1.15 (across various lines) | 0.23 - 1.15 (across various lines) | nih.gov |

| 13g | 0.010 | Not Tested | Not Tested | Not Tested | researchgate.net |

Note: The data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Beyond simply halting proliferation, effective anticancer agents should ideally induce apoptosis, or programmed cell death, in tumor cells. Indazole derivatives have been shown to trigger this process through various molecular pathways.

For example, compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Further investigation revealed that its mechanism may involve the inhibition of Bcl-2 family proteins and interaction with the p53/MDM2 pathway. nih.gov Another derivative, compound 2f , promoted apoptosis in 4T1 breast cancer cells by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This activity suggests that compound 2f may trigger the mitochondrial apoptotic pathway. nih.gov This was further supported by observations that the compound decreased the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS) within the cancer cells. nih.gov

Flow cytometry analysis has shown that treatment with certain indole (B1671886) derivatives, which share structural similarities, can lead to cell cycle arrest, particularly in the G2/M phase. nih.gov This blockage prevents the cancer cells from dividing and proliferating. nih.gov

Many cancers are driven by the aberrant activity of protein kinases, such as tyrosine kinases and growth factor receptors, which makes these enzymes prime targets for therapeutic intervention. The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding fragment," allowing it to interact with and inhibit the function of tyrosine kinases. mdpi.com

Pazopanib, an indazole-based drug, is a known tyrosine kinase inhibitor. nih.gov Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs) are crucial mediators of angiogenesis and cell proliferation in tumors. nih.gov Many approved tyrosine kinase inhibitors target both VEGFR and EGFR. nih.gov Research into other heterocyclic compounds has shown selective inhibition of VEGFR2, a key receptor in tumor angiogenesis. nih.govnih.gov The potential for indazole derivatives to act as inhibitors of these critical receptors is an active area of research. For instance, computational predictions for the potent indazole derivative 2f suggested that its targets may include certain tyrosine kinases. nih.gov

Anti-inflammatory and Analgesic Properties

The indazole scaffold is the foundation for established non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine and Bendazac. nih.gov This has spurred further research into new derivatives with potentially improved anti-inflammatory and pain-relieving (analgesic) effects.

A study focused on 4-substituted 1-methyl-1H-indazoles reported that some of the synthesized compounds exhibited weak to moderate anti-inflammatory, analgesic, and antipyretic activities in animal models. nih.gov Another investigation into 1,5-disubstituted indazol-3-ols also identified compounds with interesting anti-inflammatory activity. nih.gov One such derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol , was a potent inhibitor of the 5-lipoxygenase enzyme (IC50 = 44 nM), which is involved in the inflammatory pathway. nih.gov This compound also inhibited arachidonic acid-induced mouse ear edema. nih.gov

Antimicrobial, Antifungal, and Antiparasitic Efficacy

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Indazole derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties. nih.gov

Research has confirmed the efficacy of indazole derivatives against both Gram-positive and Gram-negative bacteria. A study dedicated to 3-methyl-1H-indazole derivatives found that all synthesized compounds showed antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). sciengine.com One compound, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole , demonstrated the most potent activity against both bacterial strains when compared to the standard drug ciprofloxacin (B1669076) at a concentration of 300 µg/ml. sciengine.com

Other studies have also reported on the antibacterial potential of the indazole core. Some derivatives have shown inhibitory profiles against Staphylococcus aureus and species like E. faecalis. researchgate.netnih.gov The table below presents the zone of inhibition for selected 3-methyl-1H-indazole derivatives against two bacterial strains.

| Compound | Concentration (µg/ml) | Zone of Inhibition (mm) - Bacillus subtilis | Zone of Inhibition (mm) - Escherichia coli | Reference |

| 1a | 300 | 14 | 12 | sciengine.com |

| 1b | 300 | 15 | 13 | sciengine.com |

| 1c | 300 | 17 | 15 | sciengine.com |

| 1d | 300 | 20 | 18 | sciengine.com |

| Ciprofloxacin (Standard) | 300 | 18 | 16 | sciengine.com |

Note: The zone of inhibition indicates the area where bacterial growth is prevented by the compound. A larger zone signifies greater antibacterial activity.

Antiviral Properties and Mechanisms (e.g., Anti-HIV, Anti-Herpes Simplex virus-1)

The indazole scaffold is a recognized pharmacophore in the development of antiviral agents. Various substituted indazole derivatives have been noted for their broad range of biological activities, including significant anti-HIV properties. nih.govnih.gov Research into related heterocyclic compounds has demonstrated the potential of this structural class. For instance, certain non-nucleoside derivatives have achieved complete inhibition of HIV-1 proliferation in experimental settings. This highlights the promise of the indazole core in designing novel antiretroviral agents.

Similarly, derivatives based on related heterocyclic systems have shown potent activity against Herpes Simplex Virus-1 (HSV-1). In one study, an exemplified compound demonstrated antiviral activity against both HSV-1 and acyclovir-resistant HSV-1 strains with IC₅₀ values ranging from 5 to 50 nM in cytopathic effect assays. The compound also improved survival rates in animal models of HSV-1 infection. While not specific to 4-Methyl-1H-indazol-3-ol, these findings underscore the potential of the broader indazole chemical space for the development of new therapies for viral infections.

Antimalarial and Anthelmintic Applications

While direct evidence for the anthelmintic (anti-worm) or antimalarial activity of this compound derivatives is not prominent in the reviewed literature, extensive research has demonstrated the potent antiprotozoal capabilities of the indazole scaffold against a variety of other pathogenic parasites. mdpi.comnih.gov

Numerous 2H-indazole derivatives have been synthesized and evaluated for their activity against intestinal and vaginal protozoa, revealing significant efficacy. pnrjournal.com In many cases, these compounds were found to be more potent than metronidazole (B1676534), a standard therapeutic agent. mdpi.comnih.gov For example, one 2,3-diphenyl-2H-indazole derivative (compound 18 in the cited study) was found to be 12.8 times more active than metronidazole against Giardia intestinalis. nih.gov

Further studies have confirmed the activity of indazole derivatives against Entamoeba histolytica and Trichomonas vaginalis. mdpi.comnih.gov The research has also been extended to other protozoa, with 5-nitroindazole (B105863) derivatives showing potent in vitro activity against Leishmania amazonensis. nih.gov One compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was identified as being as active as Amphotericin B against intracellular amastigotes, with an IC₅₀ of 0.46 µM and a high selectivity index of 875. nih.gov These collective findings establish the indazole nucleus as a promising framework for the development of new antiprotozoal drugs, even if specific antimalarial and anthelmintic applications remain an area for future exploration.

| Compound Class | Target Organism | Notable Activity | Reference |

| 2,3-diphenyl-2H-indazole derivative | Giardia intestinalis | 12.8x more active than metronidazole. | nih.gov |

| 2-phenyl-2H-indazole derivatives | G. intestinalis, E. histolytica, T. vaginalis | Potent activity, often exceeding metronidazole. | mdpi.comnih.gov |

| 5-nitroindazole derivative | Leishmania amazonensis | IC₅₀ of 0.46 µM against amastigotes. | nih.gov |

Neuropharmacological Applications

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Huntington's Chorea)

Indazole derivatives have emerged as a class of compounds with potential utility in the treatment of multifactorial neurodegenerative diseases. Research has identified certain indazole derivatives as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The inhibition of NLRP3 is a therapeutic strategy being explored for managing neuroinflammation, a key pathological process in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Anticonvulsant Activities and Related Mechanisms

The parent indazole compound has been identified as a potential anticonvulsant. nih.gov In preclinical mouse models, indazole demonstrated protective effects against seizures induced by various chemoconvulsants and electroshock. nih.gov Specifically, it was shown to inhibit convulsions induced by pentylenetetrazole, maximal electroshock (MES), and strychnine, though it was not effective against bicuculline- or picrotoxin-induced seizures. nih.gov

The anticonvulsant profile of indazole most closely resembles that of gabapentin (B195806) and shows some similarity to the AMPA/kainate antagonist NBQX and the sodium channel inhibitor phenytoin. nih.gov This suggests that indazole may exert its effects through multiple mechanisms of action, distinct from those of benzodiazepines. nih.gov Isobolographic analysis indicated an additive interaction when indazole was combined with gabapentin, NBQX, or phenytoin, further supporting the potential for multi-target engagement. nih.gov

| Seizure Model | Indazole ED₅₀ (mg/kg) |

| Pentylenetetrazole-induced | 39.9 |

| Electroshock-induced | 43.2 |

| Strychnine-induced | 82.4 |

Modulation of Adrenoceptors

Derivatives of the indazole scaffold have been successfully designed to act as selective modulators of adrenergic receptors. In one notable study, optimization of an indazole scaffold led to the discovery of a compound that functions as a highly potent and selective β₃-adrenergic receptor (β₃-AR) agonist. nih.gov

This particular derivative (compound 15 in the study) exhibited an EC₅₀ of 18 nM for the β₃-AR and demonstrated high selectivity, being over 556-fold more selective for the β₃-AR compared to β₁-, β₂-, and α₁ₐ-ARs. nih.gov The compound was developed to improve metabolic stability and showed a desirable pharmacokinetic profile, making it orally available. nih.gov Its selective agonist activity at the β₃-AR suggests potential therapeutic applications, such as for overactive bladder, without the off-target cardiovascular side effects associated with non-selective adrenergic agonists. nih.gov

| Compound | Target | Potency (EC₅₀) | Selectivity (β₁/β₃, β₂/β₃, α₁ₐ/β₃) |

| Indazole Derivative (15) | β₃-Adrenergic Receptor | 18 nM | > 556-fold |

Other Pharmacological Activities

The versatile indazole scaffold has been incorporated into compounds exhibiting a wide range of other important pharmacological activities.

Anti-inflammatory Activity: Indazole and its derivatives have demonstrated significant anti-inflammatory properties both in vivo and in vitro. nih.gov They have been shown to inhibit carrageenan-induced paw oedema in rats in a dose-dependent manner. The mechanism of this activity is linked to the inhibition of cyclooxygenase-2 (COX-2) and key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov For instance, 5-aminoindazole (B92378) was found to be a potent COX-2 inhibitor with an IC₅₀ value of 12.32 μM. nih.gov

Antitumor Activity: Indazole derivatives are a major focus of anticancer drug development, with many compounds acting as inhibitors of critical signaling pathways in cancer cells. nih.gov They have been developed as inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), Pim kinases, and Bcr-Abl. nih.gov For example, one 1H-indazol-3-amine derivative demonstrated promising inhibitory activity against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing significantly lower toxicity to normal cells. mdpi.comnih.gov

Antifungal Activity: Certain series of indazole derivatives have been specifically designed and evaluated as novel anticandidal agents. nih.gov A series based on a 3-phenyl-1H-indazole moiety showed broad activity against Candida albicans, Candida glabrata, and Candida tropicalis. One derivative containing an N,N-diethylcarboxamide substituent was particularly effective against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov

| Activity | Target/Model | Key Finding (IC₅₀/ED₅₀) | Reference |

| Anti-inflammatory | COX-2 Inhibition | 12.32 μM (5-aminoindazole) | nih.gov |

| Antitumor | K562 cell line | 5.15 µM (1H-indazole-3-amine derivative) | mdpi.comnih.gov |

| Antifungal | C. albicans, C. glabrata | Broad anticandidal activity. | nih.gov |

Antispermatogenic and Male Contraception Research

The quest for non-hormonal male contraceptives has led researchers to investigate various chemical structures, with indazole carboxylic acid derivatives emerging as a promising class. These compounds have been shown to disrupt the process of spermatogenesis, effectively inducing a reversible state of infertility.

A notable example is gamendazole, an indazole carboxylic acid analogue that has demonstrated potent antispermatogenic activity in rat models. nih.govoup.com Studies have shown that a single oral administration can induce infertility. nih.gov The mechanism of action for these derivatives appears to involve the perturbation of Sertoli-germ cell adherens junctions within the testis, leading to the loss of germ cells from the seminiferous epithelium. scilit.com Gamendazole, in particular, is suggested to target Sertoli cells, as evidenced by its ability to inhibit the production of inhibin B in vitro. nih.gov

Research into halogenated 1-benzylindazole-3-carboxylic acids has further solidified the potential of this chemical class. Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have shown potent activity in inhibiting spermatogenesis. nih.govacs.org Histological examination of rat testes after administration of these active derivatives revealed significant disorganization of the seminiferous tubules, characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared unaffected. nih.gov

| Compound | Observed Biological Effect | Primary Target/Mechanism |

|---|---|---|

| Gamendazole | Blocks spermatogenesis; induces reversible infertility in rats. nih.govoup.com | Targets Sertoli cells, inhibiting inhibin B production. nih.gov |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity in rats. nih.gov | Causes disorganization of seminiferous tubules and loss of spermatocytes/spermatids. nih.gov |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Demonstrated antispermatogenic activity. nih.gov | Disruption of the germinal epithelium. nih.gov |

| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity. nih.gov | Disruption of the germinal epithelium. nih.gov |

Anti-aggregatory and Vasorelaxant Effects

Indazole derivatives have also been investigated for their cardiovascular effects, particularly their ability to inhibit platelet aggregation and induce vasorelaxation, which are crucial for treating circulatory disorders. nih.gov

One of the most studied compounds in this area is YC-1, chemically known as 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole. nih.gov YC-1 is recognized as an activator of soluble guanylate cyclase (sGC), a key signaling molecule in the cardiovascular system. nih.gov Its activation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn mediates vasorelaxant and anti-aggregatory responses. benthamdirect.com The vasodilatory and platelet anti-aggregatory properties of YC-1 suggest its potential for therapeutic use in conditions like hypertension and thrombosis. nih.gov

| Compound | Activity | Mechanism of Action |

|---|---|---|

| YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) | Inhibits platelet aggregation and vascular contraction. nih.gov | Activator of soluble guanylate cyclase (sGC), leading to increased cGMP levels. benthamdirect.comnih.gov |

Anti-diabetic and Anti-osteoporosis Investigations

The versatility of the indazole scaffold extends to metabolic diseases. Research has uncovered derivatives with potential applications in treating both osteoporosis and diabetes. mdpi.com

In the context of osteoporosis, a series of indazole derivatives were identified as activators of Sirtuin 1 (Sirt 1), a protein that plays a role in osteogenesis. nih.gov Through high-throughput screening and subsequent optimization, a specific compound, referred to as compound 13 in the study, demonstrated the best Sirt 1 activation and showed osteogenesis activity in a cell-based assay. This finding positions Sirt 1 activators with an indazole core as potential candidates for developing new osteoporosis treatments. nih.govnih.gov

For anti-diabetic applications, newly synthesized indazole-based thiadiazole hybrid derivatives have shown promise. researchgate.net Starting from 5-methyl-1H-indazole-3-carboxylic acid, researchers developed compounds that exhibited remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net By inhibiting this enzyme, these compounds can help to control blood sugar levels, a key strategy in managing diabetes. nih.gov Further research has also pointed to indazole derivatives as potential glucagon (B607659) receptor antagonists, another avenue for anti-diabetic drug development. researchgate.net

| Compound Class | Target Disease | Mechanism/Target | Key Findings |

|---|---|---|---|

| Indazole Derivatives | Osteoporosis | Sirtuin 1 (Sirt 1) Activation | An optimized derivative (compound 13) showed potent Sirt 1 activation and osteogenesis activity in a cell assay. nih.gov |

| Indazole-based Thiadiazole Hybrids | Diabetes | α-glucosidase Inhibition | Several derivatives demonstrated remarkable inhibitory activity against α-glucosidase. researchgate.net |

Enzyme Inhibition Studies (e.g., HIV protease, Nitric Oxide Synthase, Histone Deacetylase, Aldose Reductase)

The indazole structure has proven to be a valuable template for designing potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Histone Deacetylase (HDAC) Inhibition: Numerous studies have reported the design and synthesis of novel indazole derivatives as potent HDAC inhibitors. nih.govrsc.org HDACs are crucial targets for anticancer drug discovery. rsc.org Specific indazole-based compounds, such as 15k and 15m, have shown excellent inhibitory activities against HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. nih.gov Other research has focused on developing selective HDAC6 inhibitors, with compound 5j emerging as a potent example (IC50 = 1.8 ± 0.3 nM). nih.gov These inhibitors often work by chelating the zinc ion in the enzyme's active site, and their development holds promise for epigenetic cancer therapy. jchr.orgresearchgate.net

HIV Protease Inhibition: Cyclic ureas incorporating 3-aminoindazole groups have been identified as extremely potent inhibitors of HIV protease, a critical enzyme in the viral life cycle. nih.gov The parent 3-aminoindazole compound in one study exhibited a Ki value of less than 0.01 nM, demonstrating the high affinity of this scaffold for the enzyme's active site. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Indazole derivatives have been developed as selective inhibitors of NOS isoforms. Notably, 7-nitroindazole (B13768) is recognized as a bNOS-selective inhibitor, which has shown protective effects in models of central nervous system injury. nih.govnih.gov The selective inhibition of different NOS isoforms is a key strategy for therapeutic intervention in various pathological conditions. nih.gov

Aldose Reductase (AR) Inhibition: Aldose reductase is the first enzyme in the polyol pathway, and its inhibition is a therapeutic approach for treating diabetic complications like retinopathy and neuropathy. nih.govmdpi.com Indazoleacetic acid derivatives have been developed as potent aldose reductase inhibitors. nih.govgoogle.com For instance, the compound 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid was found to have an IC50 of 30 nM. nih.gov These inhibitors typically feature a polar moiety that interacts with the enzyme's anion-binding pocket. mdpi.com

| Target Enzyme | Example Indazole Derivative(s) | Reported Potency (IC50/Ki) |

|---|---|---|

| Histone Deacetylase 1 (HDAC1) | Compound 15k, Compound 15m | 2.7 nM, 3.1 nM nih.gov |

| Histone Deacetylase 6 (HDAC6) | Compound 5j | 1.8 ± 0.3 nM nih.gov |

| HIV Protease | 3-aminoindazole cyclic urea (B33335) derivative (compound 6) | < 0.01 nM (Ki) nih.gov |

| Nitric Oxide Synthase (NOS) | 7-nitroindazole | Selective for bNOS isoform. nih.gov |

| Aldose Reductase (AR) | 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (62) | 30 nM nih.gov |

Herbicidal Applications

Beyond pharmaceuticals, the indazole scaffold is a promising fragment in the development of new herbicidal compounds. mdpi.com Recent studies have explored the synthesis and herbicidal activity of novel indazole derivatives designed to act as auxinic herbicides.

One study focused on a series of 6-indazolyl-2-picolinic acids. These compounds were evaluated for their ability to inhibit root growth in various dicotyledonous weeds. The results indicated that derivatives with electron-withdrawing substituents on the indazole ring generally showed better activity. mdpi.com Another line of research involved the design and synthesis of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives. When tested under flooded paddy conditions, a compound substituted with a methylthio group demonstrated potent herbicidal effects against common paddy weeds like barnyardgrass and Monochoria, while showing good tolerance in rice. researchgate.net

| Compound Class | Target Weeds | Key Findings |

|---|---|---|

| 6-Indazolyl-2-picolinic acids | Dicotyledonous weeds | Compounds with electron-withdrawing groups on the indazole ring showed enhanced root growth inhibition. mdpi.com |

| 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives | Barnyardgrass, Monochoria (paddy weeds) | A methylthio-substituted derivative showed potent herbicidal activity and good selectivity for rice. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substitution Patterns on Biological Efficacy

The biological activity of the 4-Methyl-1H-indazol-3-ol scaffold is significantly influenced by the nature and position of various substituents. Key positions for modification include the C-3 hydroxyl group, the C-4 methyl group, and various positions on the benzene (B151609) ring, such as C-5.

The C-3 position of the indazole ring is a critical determinant of biological activity. In the case of this compound, the hydroxyl group at this position can act as both a hydrogen bond donor and acceptor, which can be pivotal for interactions with biological targets. researchgate.net

Derivatization of the C-3 hydroxyl group into other functionalities, such as carboxamides, has been shown to be a viable strategy for modulating activity. For instance, a series of 1H-indazole-3-carboxamide derivatives have been explored as potent inhibitors of various enzymes. nih.gov The conversion of the hydroxyl group to an amine has also been investigated, with 1H-indazole-3-amine derivatives showing promise as kinase inhibitors. nih.gov These modifications highlight the importance of the C-3 position as a key interaction point that can be tailored to achieve desired biological effects.

A selection of C-3 modified indazole derivatives and their observed biological activities are presented in Table 1.

| Compound ID | C-3 Substituent | Biological Target/Activity |

| A | -OH | General indazole scaffold |

| B | -C(=O)NH-R | PAK1 inhibitor nih.gov |

| C | -NH-R | Kinase inhibitor nih.gov |

| D | -C≡C-R | PI3K pathway inhibitor nih.gov |

This table presents generalized data for indazole scaffolds due to a lack of specific data for this compound derivatives.

While specific studies on the significance of the C-4 methyl group in this compound are limited, research on other indazole derivatives suggests that substitution at this position can be critical. For example, in a series of indazole-based inhibitors, the introduction of a methyl group was found to be important for potency. acs.org The methyl group can provide favorable van der Waals interactions within a hydrophobic pocket of a target enzyme, thereby enhancing binding affinity.

Modification of the benzene ring of the indazole scaffold offers another avenue for optimizing biological efficacy. Substitutions at the C-5 position, in particular, have been shown to significantly impact the activity of indazole derivatives. nih.gov

In one study, the introduction of a 3-fluorophenyl group at the C-5 position of an indazole derivative was found to be crucial for its antitumor activity. nih.gov This suggests that the electronic properties and size of the substituent at C-5 can play a key role in target recognition and binding. The strategic placement of substituents on the benzene ring can influence the molecule's polarity, solubility, and metabolic stability, all of which are important pharmacokinetic properties.

Advanced Research Perspectives and Future Directions for 4 Methyl 1h Indazol 3 Ol Research

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of indazole derivatives is a well-established field, with methods ranging from classical cyclization reactions to modern cross-coupling strategies. thieme-connect.deorganic-chemistry.org For 4-Methyl-1H-indazol-3-ol, future research will likely focus on the development of novel synthetic methodologies to access complex analogs with diverse substitution patterns. One promising avenue is the use of rhodium(III)-catalyzed C-H activation and 1,4-addition reactions of N-aryl indazol-3-ols with maleimides to create succinimide-linked indazol-3-ol scaffolds. acs.orgresearchgate.net This approach offers a pathway to novel compounds with potential for further functionalization.

Another area of exploration is the silver(I)-mediated intramolecular oxidative C-H bond amination, which has proven effective for the synthesis of various 3-substituted 1H-indazoles. nih.gov Adapting such methods to a this compound starting material could yield a library of novel analogs. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to synthesize 3-aryl indazoles and 1-methyl-3-aryl indazole derivatives, which have shown anticancer activity. mdpi.com The application of these techniques to this compound could generate a new class of bioactive molecules.

| Synthetic Methodology | Potential Application to this compound | Reference |

| Rhodium(III)-catalyzed C-H activation | Synthesis of succinimide-linked analogs | acs.orgresearchgate.net |

| Silver(I)-mediated C-H amination | Introduction of diverse substituents at the 3-position | nih.gov |

| Palladium-catalyzed cross-coupling | Synthesis of 3-aryl and N-substituted analogs | mdpi.com |

Comprehensive Mechanistic Understanding of Biological Actions

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research on other indazole derivatives provides clues for potential mechanisms to investigate. For instance, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov It would be valuable to investigate whether this compound analogs exhibit similar activities.

Furthermore, certain 1H-indazol-3-ol derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in schizophrenia. nih.gov Investigating the DAAO inhibitory potential of this compound could open up new therapeutic avenues. The anti-inflammatory properties of 1,5-disubstituted indazol-3-ols, which inhibit the 5-lipoxygenase pathway, also suggest a potential mechanism of action for 4-methylated analogs that warrants exploration. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a growing trend in drug discovery. The indazole scaffold is well-suited for the development of multi-target directed ligands due to its versatile binding capabilities. mdpi.com Future research on this compound should explore its potential to interact with multiple targets relevant to a particular disease. For example, in the context of cancer, derivatives could be designed to inhibit multiple kinases simultaneously. nih.gov

The development of indazole derivatives as cannabinoid (CB)1 receptor agonists highlights the potential for this scaffold to target G protein-coupled receptors. google.com Investigating the activity of this compound and its analogs across a panel of receptors and enzymes could reveal unexpected polypharmacological profiles.

Applications in Chemical Biology and Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of this compound-based chemical probes could significantly advance our understanding of its biological targets and mechanisms of action. A recent study demonstrated the use of drug-molecule-linked and fluorescence-probe-linked maleimides in the synthesis of complex indazol-3-ol derivatives. researchgate.net This approach could be adapted to create fluorescently labeled or biotinylated versions of this compound for use in cellular imaging and target identification studies.

Translation of Research Findings to Pre-clinical Studies

The ultimate goal of medicinal chemistry research is the development of new therapeutic agents. For this compound, the translation of in vitro findings to pre-clinical studies will be a critical step. This will involve evaluating the efficacy of promising analogs in animal models of disease. For example, based on the known anti-inflammatory and anticancer activities of other indazole derivatives, 4-methylated analogs could be tested in rodent models of inflammation or cancer. nih.govnih.gov

常见问题

Q. What are the established synthetic routes for 4-Methyl-1H-indazol-3-ol, and how can its structure be validated?

Methodological Answer:

- Synthesis:

- Cu-catalyzed cyclization: Adapt methods from indazole derivatives, such as using CuI catalysis in PEG-400/DMF solvent systems for azide-alkyne cycloaddition (click chemistry), followed by purification via flash chromatography (70:30 EtOAc:hexanes) .

- Mannich reaction: Employ amine-formaldehyde condensations under acidic conditions, as seen in analogous pyrazole syntheses, to introduce substituents .

- Structural Validation:

- NMR/HRMS: Analyze NMR (e.g., δ 8.53 ppm for indazole protons) and NMR (e.g., δ 124.3 ppm for aromatic carbons). Confirm molecular weight via HRMS (e.g., [M+H] at m/z 335.1497) .

- X-ray crystallography: Resolve crystal structures using SHELXTL or SHELXL software for bond-length/angle validation, referencing protocols for related indazole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?

Methodological Answer:

- Key Techniques:

- - HSQC/HMBC NMR: Assign proton-carbon correlations to resolve overlapping signals in aromatic regions .

- IR spectroscopy: Identify hydroxyl (3200–3600 cm) and NH (≈3400 cm) stretches.

- Ambiguity Resolution:

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be addressed?

Methodological Answer:

- Refinement protocols: Use SHELXL for high-resolution data, applying TWIN/BASF commands to model twinning or disorder. For low-resolution data, prioritize restraints on bond lengths/angles .

- Validation tools: Leverage PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for packing analysis. Example: A 2010 study resolved torsional ambiguities in pyrazole derivatives via iterative refinement .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?

Methodological Answer:

- Dose-response assays: Use cell-based models (e.g., ischemia-relevant assays) with positive controls (e.g., indole-based antioxidants). Include triplicate measurements to assess reproducibility .

- Structure-activity relationship (SAR): Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) and compare IC values. For example, 3-methoxy substitution in indole analogs enhanced antioxidant activity by 40% .

Q. How can computational methods reconcile discrepancies between predicted and experimental spectroscopic data?

Methodological Answer:

- DFT calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to simulate NMR shifts. Compare with experimental data; deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Docking studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Cross-validate with mutagenesis data to refine binding hypotheses.

Q. What strategies mitigate side reactions during this compound synthesis?

Methodological Answer:

- Byproduct identification: Use LC-MS to detect intermediates (e.g., dimerization products). For example, overalkylation in Mannich reactions can yield bis-adducts, which are separable via gradient HPLC .

- Reaction optimization: Adjust stoichiometry (e.g., 1.1:1 aldehyde:amine ratio) and temperature (reflux in acetic acid vs. RT) to suppress competing pathways .

Data Analysis & Validation

Q. How should researchers address inconsistencies in biological assay results for this compound?

Methodological Answer:

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。